An In-depth Technical Guide to 2-Fluoro-4-hydrazinylpyridine: Core Chemical Properties and Synthetic Methodologies
An In-depth Technical Guide to 2-Fluoro-4-hydrazinylpyridine: Core Chemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 2-Fluoro-4-hydrazinylpyridine is limited. This guide consolidates available information and provides generalized experimental protocols based on analogous compounds. All predicted data and adapted methodologies are clearly indicated.
Core Chemical Properties
2-Fluoro-4-hydrazinylpyridine is a substituted pyridine derivative with the chemical formula C₅H₆FN₃. The presence of a fluorine atom and a hydrazinyl group on the pyridine ring suggests its potential as a versatile building block in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity, while the nucleophilic hydrazinyl group is a key functional handle for further molecular elaboration.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₅H₆FN₃ | - |
| Molecular Weight | 127.12 g/mol | - |
| IUPAC Name | (2-Fluoropyridin-4-yl)hydrazine | - |
| SMILES | C1=CN=C(C=C1NN)F | PubChemLite |
| InChI | InChI=1S/C5H6FN3/c6-5-3-4(9-7)1-2-8-5/h1-3H,7H2,(H,8,9) | PubChemLite |
| Predicted XlogP | 0.5 | PubChemLite |
| Monoisotopic Mass | 127.05457 Da | PubChemLite |
Spectral Data
Specific experimental spectral data (NMR, IR) for 2-Fluoro-4-hydrazinylpyridine is not widely published. However, predicted mass spectrometry data is available.
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 128.06185 | 120.3 |
| [M+Na]⁺ | 150.04379 | 128.8 |
| [M-H]⁻ | 126.04729 | 121.4 |
| [M+NH₄]⁺ | 145.08839 | 140.5 |
| [M+K]⁺ | 166.01773 | 126.8 |
| [M]⁺ | 127.05402 | 116.1 |
| [M]⁻ | 127.05512 | 116.1 |
| Data sourced from PubChemLite, calculated using CCSbase. |
Synthesis and Experimental Protocols
A definitive, optimized synthetic protocol for 2-Fluoro-4-hydrazinylpyridine is not detailed in the public domain. However, a general and widely applicable method for the synthesis of hydrazinylpyridines involves the nucleophilic aromatic substitution of a suitable halopyridine with hydrazine hydrate.[1][2]
General Synthetic Pathway
The synthesis of 2-Fluoro-4-hydrazinylpyridine can be conceptually approached by reacting a 2-fluoro-4-halopyridine (where the halogen at the 4-position is Cl, Br, or another F) with hydrazine hydrate. The greater lability of the halogen at the 4-position of the pyridine ring typically directs the substitution to this site.
Adapted Experimental Protocol
The following is an adapted protocol based on general procedures for the synthesis of similar hydrazinylpyridines.[1][2] Note: This protocol has not been specifically optimized for 2-Fluoro-4-hydrazinylpyridine and should be adapted and optimized by the user.
Materials:
-
2-Fluoro-4-chloropyridine
-
Hydrazine hydrate (excess)
-
Ethanol (or another suitable solvent like n-propanol)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-chloropyridine (1 equivalent) in ethanol.
-
To this solution, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2-Fluoro-4-hydrazinylpyridine.
Reactivity and Stability
The chemical reactivity of 2-Fluoro-4-hydrazinylpyridine is dictated by the interplay of its functional groups.
-
Hydrazinyl Group: The hydrazine moiety is nucleophilic and can readily react with electrophiles. It is particularly known to condense with aldehydes and ketones to form hydrazones.[3] This reactivity is fundamental to its use as a building block in the synthesis of more complex heterocyclic systems.
-
Fluoropyridine Ring: The pyridine ring is an electron-deficient aromatic system. The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution, although less so than a halogen at the 4-position. Strong nucleophiles may displace the fluorine under certain conditions.
-
Stability: Hydrazines can be sensitive to oxidation. It is advisable to store 2-Fluoro-4-hydrazinylpyridine under an inert atmosphere and away from strong oxidizing agents.
Analytical Methodologies
A comprehensive analysis of 2-Fluoro-4-hydrazinylpyridine would involve a combination of chromatographic and spectroscopic techniques to confirm its identity and purity.
Biological Activity and Signaling Pathways
There is no specific information in the scientific literature detailing the biological activity or the involvement in any signaling pathways of 2-Fluoro-4-hydrazinylpyridine. However, the broader class of hydrazone derivatives has been extensively studied and shown to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][4][5] The synthesis of novel derivatives from 2-Fluoro-4-hydrazinylpyridine could, therefore, be a promising avenue for the discovery of new therapeutic agents.
Safety and Handling
Detailed safety data for 2-Fluoro-4-hydrazinylpyridine is not available. However, based on the chemistry of related compounds such as fluoropyridines and hydrazines, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Hydrazine derivatives are often toxic and may be irritants.
References
- 1. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 2. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
